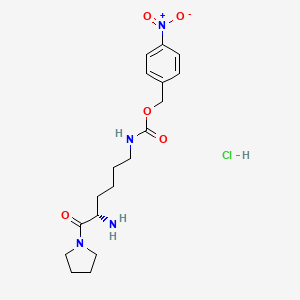
H-Lys{Z(4-NO2)}-pyrrolidide.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lys{Z(4-NO2)}-pyrrolidide.HCl, also known as 4-nitrobenzyl (5S)-5-amino-6-oxo-6-(1-pyrrolidinyl)hexylcarbamate hydrochloride, is a synthetic compound with a molecular weight of 414.88 g/mol . This compound is characterized by its white to yellow solid form and is primarily used in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys{Z(4-NO2)}-pyrrolidide.HCl involves the protection of the lysine amino group with a 4-nitrobenzyl group. The reaction typically proceeds under mild conditions to avoid the decomposition of sensitive functional groups . The final product is obtained by the reaction of the protected lysine derivative with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
H-Lys{Z(4-NO2)}-pyrrolidide.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzyl derivatives .
Wissenschaftliche Forschungsanwendungen
H-Lys{Z(4-NO2)}-pyrrolidide.HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Lys{Z(4-NO2)}-pyrrolidide: The non-hydrochloride form of the compound.
DPP-IV-IN-2: Another inhibitor of dipeptidyl peptidase IV with a similar structure.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications .
Eigenschaften
Molekularformel |
C18H27ClN4O5 |
|---|---|
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26;/h6-9,16H,1-5,10-13,19H2,(H,20,24);1H/t16-;/m0./s1 |
InChI-Schlüssel |
OWJFHHKBDXYKJW-NTISSMGPSA-N |
Isomerische SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


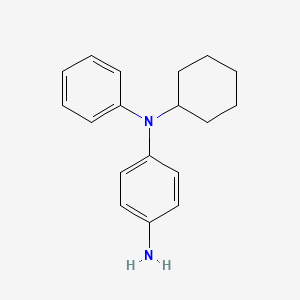
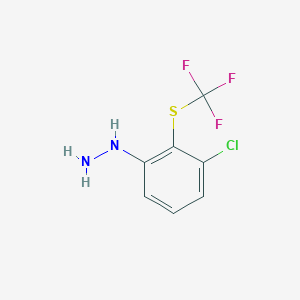
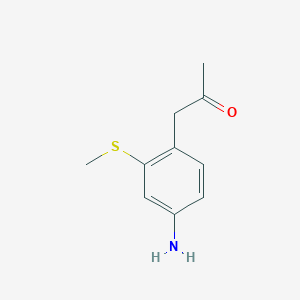

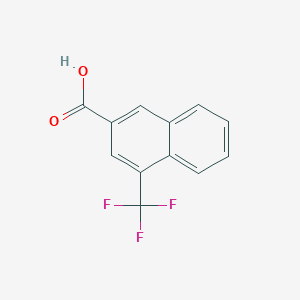


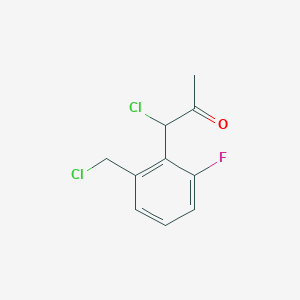
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
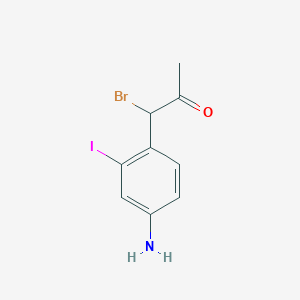

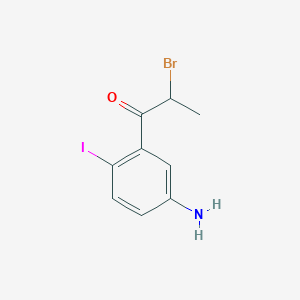
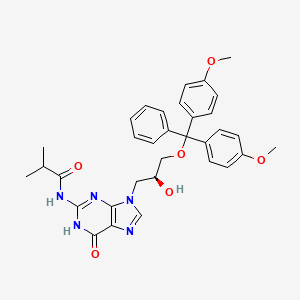
![(2-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid hydrochloride](/img/structure/B14051267.png)
